Cas no 2171161-55-8 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid)

3-(2S)-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-3,3-ジメチルブタナミド-2,2-ジメチルプロパン酸は、Fmoc保護基を有する特異的なアミノ酸誘導体であり、ペプチド合成において重要な中間体として利用されます。この化合物は、立体障害の大きいtert-ブチル基を有するため、特異的な立体構造を要求されるペプチド鎖の構築に優れた選択性を発揮します。Fmoc基の酸性条件下での脱保護特性を活かし、固相ペプチド合成(SPPS)において効率的な伸長反応が可能です。高い化学的純度と安定性を備えており、複雑なペプチドやタンパク質の合成プロセスにおける信頼性の高い構築ブロックとして機能します。

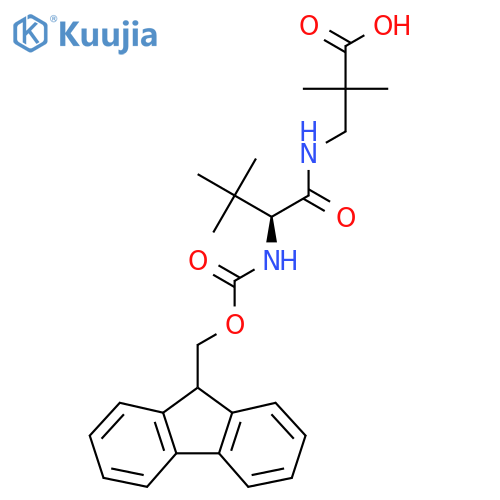

2171161-55-8 structure

商品名:3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid

- 2171161-55-8

- 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid

- EN300-1520958

-

- インチ: 1S/C26H32N2O5/c1-25(2,3)21(22(29)27-15-26(4,5)23(30)31)28-24(32)33-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,27,29)(H,28,32)(H,30,31)/t21-/m1/s1

- InChIKey: RMYPRJCLKJVHJI-OAQYLSRUSA-N

- ほほえんだ: O(C(N[C@H](C(NCC(C(=O)O)(C)C)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 452.23112213g/mol

- どういたいしつりょう: 452.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 9

- 複雑さ: 707

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 105Ų

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1520958-2.5g |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |

2171161-55-8 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1520958-0.05g |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |

2171161-55-8 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1520958-1.0g |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |

2171161-55-8 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1520958-5.0g |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |

2171161-55-8 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1520958-10.0g |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |

2171161-55-8 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1520958-500mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |

2171161-55-8 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1520958-1000mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |

2171161-55-8 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1520958-0.1g |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |

2171161-55-8 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1520958-0.25g |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |

2171161-55-8 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1520958-0.5g |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |

2171161-55-8 | 0.5g |

$3233.0 | 2023-06-05 |

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

2171161-55-8 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid) 関連製品

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 57707-64-9(2-azidoacetonitrile)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量